molecular formula C7H14ClNO B1398545 3,3-Dimethylpiperidin-4-one hydrochloride CAS No. 648921-37-3

3,3-Dimethylpiperidin-4-one hydrochloride

Cat. No.: B1398545
CAS No.: 648921-37-3
M. Wt: 163.64 g/mol
InChI Key: YKKXZGNFWDQKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, dyes, and agrochemicals .

Chemical Reactions Analysis

3,3-Dimethylpiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-Dimethylpiperidin-4-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.

    Industry: The compound is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism by which 3,3-dimethylpiperidin-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to produce desired therapeutic effects .

Properties

IUPAC Name

3,3-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXZGNFWDQKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724113
Record name 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648921-37-3
Record name 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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